![molecular formula C33H39ClN8O6 B1375634 Bz-Pro-Phe-Arg-Pna hydrochloride CAS No. 59188-28-2](/img/structure/B1375634.png)
Bz-Pro-Phe-Arg-Pna hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Bz-Pro-Phe-Arg-Pna hydrochloride are plasma kallikrein, cruzipain, and trypsin . These are proteases, enzymes that break down proteins and peptides. Plasma kallikrein is involved in blood clotting, inflammation, and blood pressure regulation. Cruzipain is a major cysteine protease from Trypanosoma cruzi, the parasite that causes Chagas disease. Trypsin is a serine protease that plays a key role in digestion.
Mode of Action
This compound acts as a chromogenic substrate for these proteases . A chromogenic substrate is a type of substrate which, after enzymatic reaction, produces a chromophore that can be detected and quantified by colorimetric methods. In this case, the compound is cleaved by the target enzymes, leading to a change in color that indicates the presence and activity of the enzymes.
Biochemical Pathways
The compound is involved in the biochemical pathways of protein degradation and peptide hydrolysis . By acting as a substrate for specific proteases, it can help to map the activity of these enzymes and their role in various biological processes. For example, the hydrolysis of synthetic peptides by cruzipain provides evidence for self-processing and the possibility of more specific substrates for the enzyme .
Pharmacokinetics
The compound is soluble in methanol .
Result of Action
The hydrolysis of this compound by target enzymes leads to the release of a chromophore, resulting in a color change. This can be used to quantify the activity of the enzymes, providing valuable information about their role in various biological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other substances that can interact with the compound or the target enzymes. The compound is stable at temperatures below -15°C .
Biochemical Analysis
Biochemical Properties
Bz-Pro-Phe-Arg-Pna hydrochloride plays a crucial role in biochemical reactions by acting as a substrate for serine proteases and trypsin. When these enzymes cleave the peptide bond in this compound, they release p-nitroaniline, which can be quantitatively measured due to its chromogenic properties . This interaction allows researchers to monitor enzyme activity and kinetics. The compound’s interaction with plasma kallikrein, cruzipain, and trypsin is essential for understanding various physiological and pathological processes .
Cellular Effects
This compound influences various cellular processes by serving as a diagnostic marker for protease activity. In cells, the compound is cleaved by proteases, leading to the release of p-nitroaniline, which can be detected and measured . This process helps in studying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteases makes it a valuable tool for investigating cellular functions and responses to different stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with proteases. The compound’s peptide bond is cleaved by enzymes such as plasma kallikrein, cruzipain, and trypsin, resulting in the release of p-nitroaniline . This cleavage event is crucial for enzyme activity assays and provides insights into enzyme kinetics and specificity. The chromogenic nature of the released p-nitroaniline allows for easy detection and quantification of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C), but its activity may decrease over extended periods . Long-term studies have shown that the compound retains its ability to serve as a substrate for proteases, although some degradation may occur . Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to optimize the dosage to achieve accurate and reliable results while minimizing any negative impact on the animal models.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as plasma kallikrein, cruzipain, and trypsin, leading to the cleavage of its peptide bond and the release of p-nitroaniline . This interaction is crucial for studying metabolic flux and metabolite levels in various biological systems. The compound’s role in these pathways provides valuable insights into enzyme function and regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays and experiments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with proteases and subsequent cleavage events. Studying the subcellular localization of this compound provides insights into its role in cellular processes and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Pro-Phe-Arg-Pna hydrochloride typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents such as TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
The final product, this compound, is obtained by reacting the peptide with p-nitroaniline and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with high purity and activity.
Chemical Reactions Analysis
Types of Reactions
Bz-Pro-Phe-Arg-Pna hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties.
Common Reagents and Conditions
Proteases: Enzymes such as thrombin, kallikrein, and other serine proteases.
Buffers: Commonly used buffers include Tris-HCl and phosphate-buffered saline (PBS) to maintain the optimal pH for enzyme activity.
Temperature: Reactions are typically conducted at physiological temperatures (37°C).
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which absorbs light at 405 nm, allowing for easy spectrophotometric detection and quantification .
Scientific Research Applications
Applications Overview
Bz-Pro-Phe-Arg-pNA·HCl is utilized in several key areas:
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Enzyme Activity Assays
- This compound acts as a substrate for proteolytic enzymes, facilitating the measurement of enzyme kinetics and mechanisms. It is particularly effective for studying enzymes such as plasma kallikrein and trypsin, which are crucial in various physiological processes.
-
Drug Development
- In pharmaceutical research, Bz-Pro-Phe-Arg-pNA·HCl aids in the design of peptide-based drugs. By providing insights into structure-activity relationships (SAR), it helps optimize therapeutic efficacy and safety profiles.
-
Biochemical Research
- The compound is instrumental in exploring protein interactions, signaling pathways, and cellular processes. Its ability to mimic natural substrates allows researchers to dissect complex biological mechanisms effectively.
-
Diagnostic Applications
- Bz-Pro-Phe-Arg-pNA·HCl is used in diagnostic tests to quantify specific enzyme levels in biological samples. This application is vital for early disease detection and monitoring of conditions related to enzyme dysfunction.
-
Educational Purposes
- In academic settings, this compound serves as a practical tool for teaching peptide chemistry and enzymology, providing students with hands-on experience in biochemical techniques.
Enzyme Activity Assays
In a study assessing the inhibition of coagulation proteases, Bz-Pro-Phe-Arg-pNA·HCl was employed as a chromogenic substrate to evaluate the activity of human plasma kallikrein. The results demonstrated that varying concentrations of inhibitors significantly influenced the hydrolysis rate of the substrate, allowing for precise quantification of enzyme activity .
Drug Development Insights
Research involving Bz-Pro-Phe-Arg-pNA·HCl has revealed its potential in developing anticoagulant therapies. Synthetic peptides based on this compound were shown to inhibit coagulation pathways without affecting hemostatic parameters, highlighting its role in creating safer therapeutic options .
Diagnostic Utilization
A diagnostic assay utilizing Bz-Pro-Phe-Arg-pNA·HCl was developed to detect elevated levels of specific proteases in patients with thrombotic disorders. This assay demonstrated high sensitivity and specificity, making it a valuable tool for clinical diagnostics .
Data Table: Comparison of Applications
Application Area | Description | Key Findings |
---|---|---|
Enzyme Activity Assays | Substrate for proteolytic enzymes | Effective for measuring enzyme kinetics |
Drug Development | Insights into peptide-based drug design | Optimized therapeutic efficacy |
Biochemical Research | Studying protein interactions and signaling pathways | Enhanced understanding of cellular processes |
Diagnostic Applications | Detection of specific enzyme levels in biological samples | High sensitivity and specificity in assays |
Educational Purposes | Teaching tool for peptide chemistry and enzymology | Hands-on experience for students |
Comparison with Similar Compounds
Bz-Pro-Phe-Arg-Pna hydrochloride is unique due to its specific sequence and chromogenic properties. Similar compounds include:
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride: Another chromogenic substrate with a different peptide sequence, used for similar applications.
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: A fluorogenic substrate used for detecting protease activity with higher sensitivity due to its fluorescent properties.
D-Ile-Pro-Arg p-nitroanilide dihydrochloride: A substrate with a different amino acid sequence, providing alternative specificity for different proteases.
These compounds share similar applications but differ in their peptide sequences and detection methods, offering researchers a range of tools for studying protease activity.
Biological Activity
Bz-Pro-Phe-Arg-pNA hydrochloride, a synthetic chromogenic substrate, is primarily utilized in biochemical assays to investigate protease activity. This compound is particularly significant in studying various serine proteases, including thrombin, trypsin, and cruzipain. The hydrolysis of Bz-Pro-Phe-Arg-pNA releases p-nitroaniline, which can be quantitatively measured, making it a valuable tool in both research and clinical diagnostics.
- Molecular Formula : C₃₃H₃₉ClN₈O₆
- Molecular Weight : 679.18 g/mol
- CAS Number : 59188-28-2
Bz-Pro-Phe-Arg-pNA acts as a substrate for specific proteolytic enzymes. Upon cleavage of the peptide bond by these enzymes, p-nitroaniline is released, leading to a measurable color change that correlates with enzymatic activity. This reaction can be monitored spectrophotometrically, allowing researchers to quantify enzyme activity and study enzyme kinetics effectively .
Applications in Research and Diagnostics
The compound has several notable applications:
- Protease Activity Measurement : It serves as a substrate for various serine proteases, enabling the assessment of enzyme kinetics and activity.
- Diagnostic Marker : Bz-Pro-Phe-Arg-pNA has been identified as a specific marker for thrombocytopenia, aiding in the diagnosis of this condition.
- Biochemical Research : Studies involving this substrate have focused on its interactions with different proteases, providing insights into their mechanisms and functions .
Comparative Analysis with Other Substrates
Compound Name | Structure | Unique Features |
---|---|---|
Benzoyl-Glycine-Valine-Arginine-p-nitroanilide | C₃₃H₄₁N₇O₆ | Specificity towards different proteases |
N-Benzoyl-Pro-Phe-Valine-Arginine-p-nitroanilide | C₃₃H₄₁N₇O₆ | Used for studying thrombin-like enzymes |
D-Proline-Phenylalanine-Arginine-p-nitroanilide | C₂₉H₃₅ClN₈O₆ | Colorimetric substrate specifically for plasma kallikrein |
Bz-Pro-Phe-Arg-pNA is distinguished by its specific interaction with plasma kallikrein and its application as a diagnostic marker for thrombocytopenia, which sets it apart from other chromogenic substrates .
Study on Staphylococcus aureus Biofilm Integrity
In a study examining the role of proteases in biofilm formation by Staphylococcus aureus, Bz-Pro-Phe-Arg-pNA was utilized to measure protease activity in spent media. The results indicated that specific proteases cleaved the substrate, affecting biofilm integrity. This highlights the compound's utility in understanding bacterial behavior and potential therapeutic targets .
Coagulation Studies
Bz-Pro-Phe-Arg-pNA has also been employed in coagulation assays to evaluate the effects of various inhibitors on protease activity. In experiments measuring bovine trypsin activity, hydrolysis of the substrate was monitored spectrophotometrically at 405 nm, demonstrating its effectiveness in assessing anticoagulant properties .
Properties
IUPAC Name |
1-benzoyl-N-[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWLWIIQPDFPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585085 | |
Record name | 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59188-28-2 | |
Record name | 1-Benzoylprolylphenylalanyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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